N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide is an organic compound characterized by the presence of cyano groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide typically involves the reaction of 4-(cyanomethyl)aniline with 4-cyanophenoxyacetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)benzoic acid and 4-cyanobenzoic acid.
Reduction: Formation of 4-(aminomethyl)phenyl-2-(4-aminophenoxy)acetamide.
Substitution: Formation of halogenated derivatives such as 4-(bromomethyl)phenyl-2-(4-bromophenoxy)acetamide.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-2-(4-cyanophenoxy)acetamide
- N-(4-methylphenyl)-2-(4-cyanophenoxy)acetamide
- N-(4-nitrophenyl)-2-(4-cyanophenoxy)acetamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide is unique due to the presence of both cyano groups and phenyl rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-10-9-13-1-5-15(6-2-13)20-17(21)12-22-16-7-3-14(11-19)4-8-16/h1-8H,9,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTKYAHZPNSZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)COC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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